molecular formula C17H11ClN4S B6173170 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine CAS No. 764717-52-4

4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine

Cat. No. B6173170
CAS RN: 764717-52-4
M. Wt: 338.8
InChI Key:
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Description

4-(3-Chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine (4-Cl-5-NpTz) is an organic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of applications, from being used as a fluorescent dye to being used as a probe for biological processes.

Scientific Research Applications

4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine has been found to have a wide range of applications in scientific research. It has been used as a fluorescent dye for imaging and detection of biological molecules, such as proteins and DNA. It has also been used as a probe for studying the structure and dynamics of biological systems. Additionally, it has been used as a fluorescent label for drug delivery, as well as for the detection and imaging of cells and tissues.

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine is not yet fully understood. However, it is believed that the compound acts as a fluorescent reporter molecule, which is able to interact with specific target molecules and emit light. This emission of light is then used to detect and image the target molecules. Additionally, the compound is believed to interact with biological membranes, which may allow it to be used as a probe for studying the structure and dynamics of biological systems.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine are not yet fully understood. However, the compound has been found to be non-toxic and non-mutagenic, which suggests that it is safe to use in scientific research. Additionally, the compound has been found to have no effect on the activity of enzymes or on the production of cell signaling molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine in scientific research is its high fluorescence efficiency and its ability to interact with specific target molecules. Additionally, the compound is non-toxic and non-mutagenic, which makes it safe to use in lab experiments. However, the compound has a relatively short lifetime, which limits its use in long-term experiments.

Future Directions

The potential future directions for 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine include further research into its mechanism of action, as well as its potential applications in drug delivery and imaging. Additionally, further research could be conducted into the compound’s effects on the activity of enzymes and on the production of cell signaling molecules. Finally, research could be conducted into the potential use of the compound as a fluorescent label for imaging and detection of biological molecules.

Synthesis Methods

The synthesis of 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine is a multi-step process that involves the reaction of 4-chlorophenyl acetonitrile with 1,5-naphthyridine in the presence of a palladium catalyst. The reaction is then followed by a cyclization reaction, which yields the desired product. The reaction is carried out in a solution of dimethylformamide (DMF) and is heated to a temperature of 80-90°C. The reaction time is typically around 1-2 hours, and the yield of the reaction is typically around 80%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine' involves the synthesis of the thiazole ring, followed by the introduction of the naphthyridine and chlorophenyl groups.", "Starting Materials": [ "2-aminothiophenol", "3-chlorobenzaldehyde", "2-bromo-5-nitropyridine", "Sodium hydride", "Dimethylformamide", "Ethanol", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(3-chlorophenyl)thiazolidin-4-one by reacting 2-aminothiophenol with 3-chlorobenzaldehyde in the presence of sodium hydride and dimethylformamide.", "Step 2: Synthesis of 2-(3-chlorophenyl)-4-(2-bromo-5-nitropyridin-2-yl)thiazole by reacting 2-(3-chlorophenyl)thiazolidin-4-one with 2-bromo-5-nitropyridine in the presence of ethanol and hydrochloric acid.", "Step 3: Reduction of the nitro group in 2-(3-chlorophenyl)-4-(2-bromo-5-nitropyridin-2-yl)thiazole to form 2-(3-chlorophenyl)-4-(2-bromo-5-aminopyridin-2-yl)thiazole using sodium hydride and ethanol.", "Step 4: Synthesis of 4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine by reacting 2-(3-chlorophenyl)-4-(2-bromo-5-aminopyridin-2-yl)thiazole with 1,5-dibromo-2-nitrobenzene in the presence of sodium hydroxide and diethyl ether, followed by reduction with sodium hydride and ethanol." ] }

CAS RN

764717-52-4

Product Name

4-(3-chlorophenyl)-5-(1,5-naphthyridin-2-yl)-1,3-thiazol-2-amine

Molecular Formula

C17H11ClN4S

Molecular Weight

338.8

Purity

95

Origin of Product

United States

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